molecular formula C18H17ClN2OS2 B10979190 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B10979190
M. Wt: 376.9 g/mol
InChI Key: BDKZOYHOPLUXTG-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common approach starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiazole ring . The thiophene ring is then introduced through a series of reactions involving ethylation and methylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole and thiophene rings, along with the chlorophenyl group, make it a versatile compound for various applications.

Properties

Molecular Formula

C18H17ClN2OS2

Molecular Weight

376.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C18H17ClN2OS2/c1-4-14-10(2)23-9-15(14)17(22)21-18-20-16(11(3)24-18)12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H,20,21,22)

InChI Key

BDKZOYHOPLUXTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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